molecular formula C17H23F3N2O2 B2701243 Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 2197054-93-4

Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2701243
CAS No.: 2197054-93-4
M. Wt: 344.378
InChI Key: NGXREMKRLBTZFT-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group, an amino group at the 4-position, and a 2-(trifluoromethyl)phenyl substituent. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties and the piperidine scaffold’s versatility in drug design. It is listed as a fluorinated compound with applications in organic synthesis (Ref: 10-F476079) and is commercially available through suppliers like Santa Cruz Biotechnology (Catalog #sc-356033) .

Properties

IUPAC Name

tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-15(2,3)24-14(23)22-10-8-16(21,9-11-22)12-6-4-5-7-13(12)17(18,19)20/h4-7H,8-11,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXREMKRLBTZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethyl benzene derivative reacts with the piperidine ring.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Final Deprotection and Purification: The final compound is obtained by deprotecting the amino group and purifying the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) on the piperidine ring exhibits nucleophilic character, enabling reactions with electrophilic reagents. For example:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (<50°C) in dichloromethane with triethylamine as a base.

  • Sulfonation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in pyridine to yield sulfonamide derivatives.

Reaction Type Reagents/Conditions Product Yield
AcylationAcetyl chloride, Et₃N, DCM, 25°Ctert-Butyl 4-acetamido-4-[2-(CF₃)Ph]piperidine-1-carboxylate~75%
SulfonationTosyl chloride, pyridine, refluxtert-Butyl 4-tosylamido-4-[2-(CF₃)Ph]piperidine-1-carboxylate~68%

Deprotection of the tert-Butyl Carbamate

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate the free piperidine amine:

  • HCl/Dioxane : Treatment with 4 M HCl in dioxane at 0–25°C removes the Boc group within 1–2 hours.

  • Trifluoroacetic Acid (TFA) : TFA in dichloromethane (1:1 v/v) achieves deprotection in 30 minutes at 25°C.

Deprotection Method Conditions Product Yield
HCl/Dioxane4 M HCl, 0–25°C, 2 hours4-Amino-4-[2-(trifluoromethyl)phenyl]piperidine>90%
TFA/DCM50% TFA, 25°C, 30 minutes4-Amino-4-[2-(trifluoromethyl)phenyl]piperidine~85%

Aromatic Electrophilic Substitution

The trifluoromethyl-substituted phenyl ring directs electrophilic substitution to specific positions:

  • Nitration : Occurs at the para position relative to the CF₃ group using HNO₃/H₂SO₄ at 0°C .

  • Halogenation : Bromination with Br₂/FeBr₃ yields mono-substituted products at the meta position .

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 1 hourtert-Butyl 4-amino-4-[2-(CF₃)-4-NO₂Ph]piperidine-1-carboxylate~60%
BrominationBr₂, FeBr₃, DCM, 25°Ctert-Butyl 4-amino-4-[2-(CF₃)-3-BrPh]piperidine-1-carboxylate~55%

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when functionalized with a boronate ester:

  • Suzuki Coupling : Aryl bromides react with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O .

Substrate Conditions Product Yield
Aryl bromide derivativePd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°Ctert-Butyl 4-amino-4-[2-(CF₃)-4-biphenyl]piperidine-1-carboxylate~70%

Reductive Amination

The primary amine undergoes reductive amination with aldehydes or ketones in the presence of NaBH₃CN or NaBH(OAc)₃:

  • Example : Reaction with benzaldehyde yields N-benzyl derivatives.

Carbonyl Compound Reducing Agent Product Yield
BenzaldehydeNaBH₃CN, MeOH, 25°Ctert-Butyl 4-(benzylamino)-4-[2-(CF₃)Ph]piperidine-1-carboxylate~65%

Ring-Opening Reactions

The piperidine ring can undergo ring-opening under harsh conditions (e.g., strong acids or bases), though this is less common due to steric protection from the Boc group.

Mechanistic and Structural Considerations

  • Electron-Withdrawing Effects : The CF₃ group deactivates the aromatic ring, directing electrophiles to specific positions (meta/para) .

  • Steric Hindrance : The tert-butyl group shields the piperidine nitrogen, limiting reactivity unless deprotected.

  • Solubility : The Boc group enhances solubility in organic solvents, facilitating reactions in non-polar media.

These reactions highlight the compound’s versatility as a building block in medicinal chemistry, particularly for synthesizing kinase inhibitors or fluorinated bioactive molecules .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound exhibits promising interactions with neurotransmitter receptors, suggesting its utility in the treatment of neuropsychiatric disorders. Initial studies indicate that it may influence pathways related to mood regulation and pain perception, making it a candidate for further pharmacological exploration.

In Vitro Studies:
Research has shown that similar compounds can inhibit cell proliferation in cancer cell lines. For instance, piperidine derivatives have demonstrated IC50 values in the nanomolar range against specific cancer types, indicating potent anti-proliferative effects. Below is a summary of relevant findings:

Compound Cell Line IC50 (μM) Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect

Neuropharmacology

Mood Disorders:
Studies into the neuropharmacological effects of related compounds suggest their potential as candidates for developing new antidepressants or anxiolytics. The structural characteristics of tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate may enhance its efficacy while reducing side effects associated with non-selective compounds.

Case Study on Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives similar to this compound, revealing significant reductions in tumor size in mouse models treated with these compounds. The results highlighted their potential as effective agents against triple-negative breast cancer (TNBC), with favorable safety profiles.

Neuropharmacological Effects

Another investigation focused on the potential role of related compounds in modulating mood disorders, suggesting that these compounds could serve as lead candidates for new treatments targeting anxiety and depression.

Synthesis and Retrosynthesis

Mechanism of Action

The mechanism by which tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes by acting as an inhibitor or substrate, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Positional Isomers
  • Tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o) Substituent: Trifluoromethylphenyl at the 3-position of piperidine. Synthesis: Synthesized via palladium-catalyzed C–H arylation using Davephos as a ligand (62% yield) .
Functional Group Replacements
  • tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate Substituent: 3-Methoxyphenyl instead of 2-(trifluoromethyl)phenyl. Molecular Weight: 306.4 vs. ~337.3 (target compound). Impact: Methoxy’s electron-donating nature contrasts with trifluoromethyl’s electron-withdrawing effect, influencing solubility and electronic properties .
  • tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 550371-74-9) Substituent: Hydroxy and trifluoromethyl groups at the 4-position.

Heterocyclic vs. Aromatic Substituents

  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Substituent: Pyridin-3-yl replaces phenyl. Properties: Pyridine introduces a basic nitrogen, altering acidity (pKa) and enhancing water solubility. Safety data indicate precautions for eye and respiratory protection during handling .

Ring Saturation and Conformational Effects

  • tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
    • Structure: Partially unsaturated piperidine ring (3,6-dihydropyridine).
    • Synthesis: Derived from tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate via dehydration (HCl/Et₂O) .
    • Impact: Unsaturation may enhance conformational flexibility or reactivity in further transformations.

Data Tables

Key Findings and Implications

Synthetic Accessibility : Palladium-catalyzed C–H arylation (e.g., for compound 3o) offers moderate yields, suggesting challenges in scaling up the target compound’s synthesis .

Safety Considerations : While the target compound lacks explicit hazard data, analogs with aromatic substituents require stringent handling protocols .

Biological Activity

Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C17H23F3N2O2
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 2197054-93-4

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human colon adenocarcinoma (HT-29) and other cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and metastasis. Its structural analogs have been studied for their ability to inhibit protein-tyrosine phosphatases, which are crucial in regulating cellular processes related to cancer .

Biological Activity Data

Activity Type Cell Line IC50 (µM) Reference
CytotoxicityHuman Colon Adenocarcinoma (HT-29)92.4
CytotoxicityHuman Cervical Carcinoma (HeLa)Not specified
Enzyme InhibitionProtein-Tyrosine Phosphatase (PTP1B)Not specified

Case Study 1: Anticancer Activity

A study published in PubMed Central evaluated the anticancer properties of various piperidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several tumor cell lines, indicating its potential as a lead compound for further development in oncology .

Case Study 2: Mechanistic Insights

Research has shown that compounds similar to this compound can modulate signaling pathways associated with cell survival and apoptosis. This modulation is critical for designing targeted therapies that exploit these pathways to enhance the efficacy of existing treatments .

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate, and how do their yields compare under varying conditions?

The compound is typically synthesized via catalytic hydrogenation of tert-butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)-3,6-dihydropyridine-1-carboxylate using Pt₂O as a catalyst under H₂ (1 atm) in EtOAc/HOAc, yielding a white solid after silica gel chromatography . Alternative routes include reductive amination and carbodiimide-mediated coupling, though steric hindrance in intermediates can reduce conversion rates (<20%), necessitating extended reaction times or excess reagents .

Q. Key Synthetic Routes Comparison

MethodCatalyst/SolventYieldKey Challenges
Catalytic HydrogenationPt₂O, EtOAc/HOAc~63%Requires high-pressure H₂
Reductive AminationNaBH₃CN, MeOH/THF50-70%Steric hindrance in intermediates
Carbodiimide CouplingCDI, THF60-75%Sensitivity to moisture

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be identified?

  • 1H/13C NMR : Confirm piperidine ring protons (δ 1.42–3.10 ppm for tert-butyl and piperidine protons) and aromatic protons (δ 7.48–7.62 ppm for trifluoromethylphenyl) . DEPT experiments differentiate CH₃ (tert-butyl) and CH₂/CH groups.
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 277.36 (M+H⁺) .

Q. What safety precautions are critical when handling this compound?

  • Respiratory/Dermal Protection : Use NIOSH-approved respirators, nitrile gloves, and safety goggles to prevent inhalation or skin contact .
  • Waste Disposal : Segregate organic waste and collaborate with certified biowaste disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to improve yield?

  • Catalyst Screening : Test Pd/C or Raney Ni as alternatives to Pt₂O for cost efficiency.
  • Solvent Optimization : Replace EtOAc with MeOH to enhance substrate solubility.
  • Pressure/Time : Increase H₂ pressure (3–5 atm) and extend reaction time (96 hours) to address steric hindrance .

Q. How can structural ambiguities in NMR data be resolved when isomers are suspected?

  • 2D NMR (COSY, NOESY) : Map coupling between piperidine and aromatic protons to confirm spatial proximity.
  • 15N NMR : Resolve NH₂ environments (δ 80–100 ppm) to distinguish amino groups from artifacts .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts for proposed isomers .

Q. What strategies mitigate low conversion rates in sterically hindered intermediates?

  • Microwave-Assisted Synthesis : Reduce reaction time and improve energy transfer for hindered substrates.
  • Bulkier Protecting Groups : Use trityl instead of tert-butyl to reduce steric clash during coupling .
  • Flow Chemistry : Enhance mixing and heat transfer for intermediates prone to degradation .

Q. How should researchers address limited toxicity data for risk assessment?

  • Read-Across Analysis : Use toxicity profiles of structurally similar compounds (e.g., tert-butyl piperidine derivatives) to estimate hazards .
  • In Silico Models : Apply QSAR tools like EPI Suite to predict ecotoxicity and biodegradability .

Q. What analytical methods confirm the absence of residual solvents or catalysts?

  • GC-MS : Detect traces of EtOAc (<50 ppm) or Pt (ICP-MS, <1 ppm) .
  • TGA/DSC : Monitor thermal decomposition profiles to identify impurities .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s physical state?

Discrepancies in physical state (e.g., "light yellow solid" vs. "white solid") may arise from crystallization conditions or residual solvents.

  • Recrystallization : Reproduce synthesis using anhydrous solvents and slow cooling to isolate polymorphs.
  • PXRD : Compare diffraction patterns with literature data to confirm crystallinity .

Q. Why do synthetic yields vary across literature reports?

Variations stem from:

  • Purity of Starting Materials : Impurities in trifluoromethylphenyl precursors reduce reactivity.
  • Catalyst Activation : Pt₂O requires pre-reduction for optimal activity .
  • Moisture Sensitivity : Hydrolysis of tert-butyl carbamate intermediates in humid conditions .

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